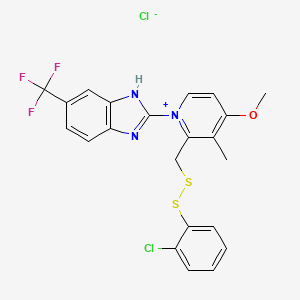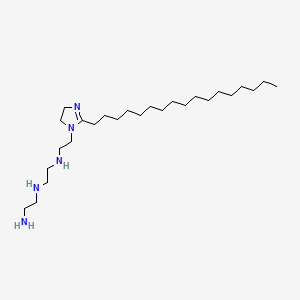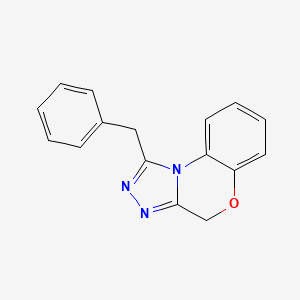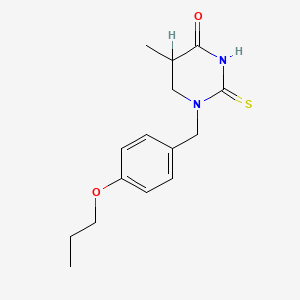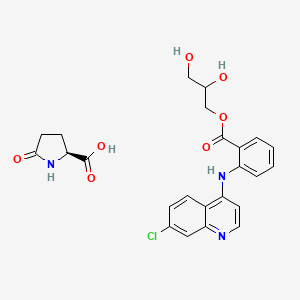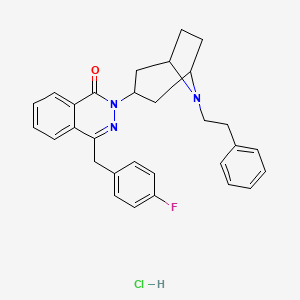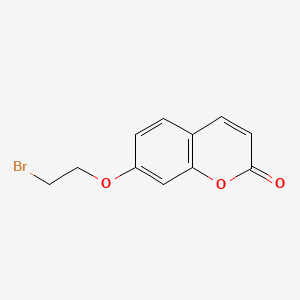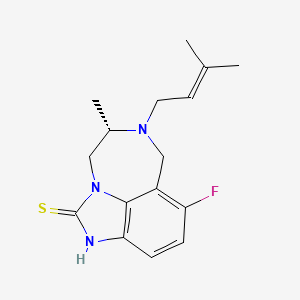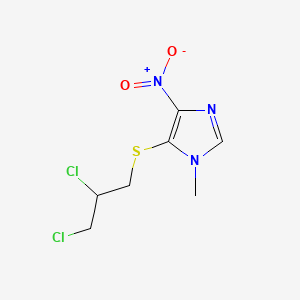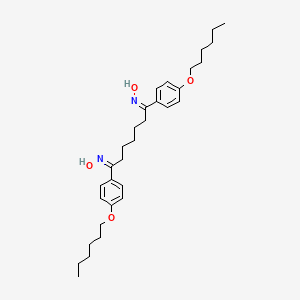
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime is a synthetic organic compound characterized by the presence of two hexyloxyphenyl groups attached to a heptanedione backbone with dioxime functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime typically involves the following steps:
Formation of the heptanedione backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of hexyloxyphenyl groups: This step involves the alkylation of phenol with hexyl bromide to form hexyloxyphenyl, followed by its attachment to the heptanedione backbone through a Friedel-Crafts acylation reaction.
Formation of dioxime functionalities: The final step involves the conversion of the diketone to dioxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the dioxime functionalities to amines.
Substitution: The hexyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime involves its interaction with molecular targets such as enzymes or receptors. The dioxime functionalities can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hexyloxyphenyl groups can interact with hydrophobic regions of proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,7-heptanedione: Similar structure but with hydroxy groups instead of hexyloxy groups.
1,7-Bis(4-methoxyphenyl)-1,7-heptanedione: Contains methoxy groups instead of hexyloxy groups.
1,7-Bis(4-ethoxyphenyl)-1,7-heptanedione: Contains ethoxy groups instead of hexyloxy groups.
Uniqueness
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime is unique due to the presence of long hexyloxy chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with biological molecules. This makes it a valuable compound for applications requiring specific hydrophobic interactions and stability.
Eigenschaften
CAS-Nummer |
104192-48-5 |
|---|---|
Molekularformel |
C31H46N2O4 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
(NZ)-N-[(7Z)-1,7-bis(4-hexoxyphenyl)-7-hydroxyiminoheptylidene]hydroxylamine |
InChI |
InChI=1S/C31H46N2O4/c1-3-5-7-12-24-36-28-20-16-26(17-21-28)30(32-34)14-10-9-11-15-31(33-35)27-18-22-29(23-19-27)37-25-13-8-6-4-2/h16-23,34-35H,3-15,24-25H2,1-2H3/b32-30-,33-31- |
InChI-Schlüssel |
FGPLZFKYAPGZHY-UOALMSBLSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


